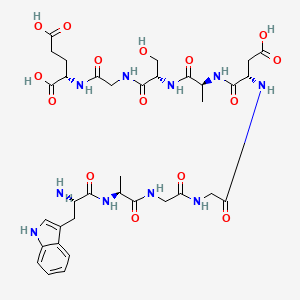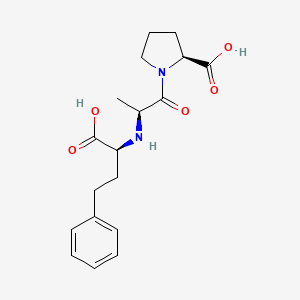
甲硫氨酸脑啡肽,去酪氨酸(1)-
描述
Enkephalin-met, des-tyr(1)-, also known as Gly-Gly-Phe-Met, is a tetrapeptide derived from the endogenous opioid peptide methionine-enkephalin. This compound is significant in the study of pain modulation and opioid receptor interactions. It is a truncated form of methionine-enkephalin, lacking the N-terminal tyrosine residue, which alters its interaction with opioid receptors and its biological activity .
科学研究应用
Enkephalin-met, des-tyr(1)- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in modulating pain and opioid receptor interactions.
Medicine: Explored for potential therapeutic applications in pain management and opioid addiction treatment.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
作用机制
Target of Action
Enkephalin-met, des-tyr(1)-, also known as Met-enkephalin, is an endogenous opioid and beta-endorphin . It primarily targets the µ (mu) and δ (delta) opioid receptors . These receptors are widely distributed throughout the central, peripheral, and autonomic nervous systems, as well as in multiple organ systems and endocrine tissues .
Mode of Action
Met-enkephalin acts as an agonist of µ and δ opioid receptors . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, Met-enkephalin binds to the opioid receptors, triggering a series of events within the cell that leads to the observed effects. It also causes immunostimulation at low doses and immunosuppression at higher doses .
Biochemical Pathways
The enkephalin molecule is generated through the cleavage of a precursor molecule known as pro-enkephalin . This process creates either Met-enkephalin or Leu-enkephalin. Enkephalins contribute to endogenous pain regulation, which is proven by elevated sensitivity to noxious stimulation after inhibition of enkephalin synthesis .
Pharmacokinetics
Met-enkephalin has low bioavailability, is rapidly metabolized, and has a very short half-life (minutes) . It reaches a Cmax of 1266.14pg/mL, with a Tmax of 0.16h, and an AUC of 360.64pg*h/mL . The half-life of Met-enkephalin is 4.2-39 minutes .
Result of Action
Met-enkephalin has a crucial role in both neuroendocrine and immune systems . It is believed to have an immunoregulatory activity to have cancer biotherapy activity by binding to the opioid receptors on immune and cancer cells . It also contributes to endogenous pain regulation .
Action Environment
The action of Met-enkephalin can be influenced by environmental factors such as the presence of other neurotransmitters, the physiological state of the organism, and the presence of diseases or injuries. For example, sections obtained from sciatic nerve-ligated mice exhibited increased Met-enkephalin-positive neurons on the ipsilateral (nerve-ligated side) compared with the contralateral (non-ligated side) . This indicates that peripheral nerve injury can affect Met-enkephalin expression.
生化分析
Biochemical Properties
Enkephalin-met, des-tyr(1)- is involved in various biochemical reactions, primarily as an enkephalinase inhibitor . Enkephalinase is an enzyme responsible for the degradation of enkephalins, and by inhibiting this enzyme, Enkephalin-met, des-tyr(1)- prolongs the activity of endogenous enkephalins. This interaction is crucial for its role in pain modulation and other physiological functions. Additionally, Enkephalin-met, des-tyr(1)- interacts with opioid receptors, particularly the delta and mu receptors, which are involved in pain perception and modulation .
Cellular Effects
Enkephalin-met, des-tyr(1)- exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Enkephalin-met, des-tyr(1)- has been shown to upregulate the expression of cyclin-dependent kinases p16 and p21, which are involved in cell cycle regulation . This modulation can lead to changes in cell proliferation and tissue organization. Additionally, Enkephalin-met, des-tyr(1)- affects the immune system by binding to opioid receptors on immune cells, thereby influencing immune responses .
Molecular Mechanism
The molecular mechanism of Enkephalin-met, des-tyr(1)- involves its interaction with opioid receptors and enkephalinase. By binding to opioid receptors, Enkephalin-met, des-tyr(1)- activates these receptors, leading to analgesic effects and modulation of pain pathways . Additionally, its inhibition of enkephalinase prevents the degradation of endogenous enkephalins, thereby prolonging their activity and enhancing their physiological effects . This dual mechanism of receptor activation and enzyme inhibition underlies the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Enkephalin-met, des-tyr(1)- have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Enkephalin-met, des-tyr(1)- can maintain its activity over extended periods, although its stability may be affected by various factors such as temperature and pH . Long-term studies have demonstrated that the compound can have sustained effects on cellular processes, including prolonged modulation of pain pathways and immune responses .
Dosage Effects in Animal Models
The effects of Enkephalin-met, des-tyr(1)- vary with different dosages in animal models. At lower doses, the compound has been shown to exert analgesic effects without significant adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. Studies have indicated that high doses of Enkephalin-met, des-tyr(1)- can lead to alterations in cellular metabolism and immune function . Therefore, careful dosage optimization is essential for its therapeutic application.
Metabolic Pathways
Enkephalin-met, des-tyr(1)- is involved in several metabolic pathways, including those related to opioid metabolism and immune regulation. The compound interacts with enzymes such as enkephalinase and various cytochrome P450 enzymes, which are involved in its metabolism and degradation . These interactions can influence metabolic flux and the levels of metabolites, thereby affecting the compound’s overall activity and efficacy .
Transport and Distribution
The transport and distribution of Enkephalin-met, des-tyr(1)- within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to cross the blood-brain barrier via a saturable, carrier-mediated process, allowing it to exert its effects on the central nervous system . Additionally, Enkephalin-met, des-tyr(1)- can bind to various proteins within cells, influencing its localization and accumulation in specific tissues .
Subcellular Localization
Enkephalin-met, des-tyr(1)- exhibits specific subcellular localization, which can affect its activity and function. The compound is known to localize within certain cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct Enkephalin-met, des-tyr(1)- to specific organelles . These subcellular interactions are crucial for its role in modulating cellular processes and gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Enkephalin-met, des-tyr(1)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or OxymaPure.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of Enkephalin-met, des-tyr(1)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
化学反应分析
Types of Reactions
Enkephalin-met, des-tyr(1)- undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Restored methionine.
Substitution: Modified peptide with altered side chains.
相似化合物的比较
Similar Compounds
Methionine-enkephalin (Tyr-Gly-Gly-Phe-Met): Full-length peptide with higher affinity for opioid receptors.
Leucine-enkephalin (Tyr-Gly-Gly-Phe-Leu): Similar structure but with leucine instead of methionine at the C-terminus.
Met-enkephalin-Arg(6)-Phe(7) (Tyr-Gly-Gly-Phe-Met-Arg-Phe): Extended form with additional amino acids
Uniqueness
Enkephalin-met, des-tyr(1)- is unique due to its truncated structure, which provides insights into the role of the N-terminal tyrosine residue in opioid receptor binding and activity. This makes it a valuable tool for studying the structure-activity relationships of opioid peptides .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHAJHJQOWBJEG-KBPBESRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10388962 | |
| Record name | Enkephalin-met, des-tyr(1)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61370-88-5, 94825-43-1 | |
| Record name | Enkephalin-met, des-tyr(1)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Enkephalin-met, des-tyr(1)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10388962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671239.png)
![(3S,4S)-5-cyclohexyl-N-hexyl-3-hydroxy-4-[[(2S)-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-3-naphthalen-1-ylpropanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671240.png)

